1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea
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Overview
Description
1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a tetrahydrocarbazolylmethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea typically involves the following steps:
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Formation of the Tetrahydrocarbazole Intermediate:
- Starting with a suitable precursor, such as 2-nitrobenzaldehyde, the tetrahydrocarbazole core can be synthesized through a series of reduction and cyclization reactions.
- Reaction conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas, followed by cyclization using acidic conditions.
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Attachment of the Chlorophenyl Group:
- The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.
- Reaction conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
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Formation of the Urea Derivative:
- The final step involves the reaction of the tetrahydrocarbazole intermediate with the chlorophenyl isocyanate to form the desired urea derivative.
- Reaction conditions: The reaction is carried out in the presence of a base such as triethylamine (TEA) to facilitate the formation of the urea bond.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-(3-chlorophenyl)-3-(1H-indol-3-yl)methyl)urea: Similar structure with an indole group instead of a tetrahydrocarbazole group.
1-(3-chlorophenyl)-3-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)methyl)urea: Similar structure with a pyrroloquinoline group.
Uniqueness: 1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea is unique due to the presence of the tetrahydrocarbazole group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-14-4-3-5-15(11-14)23-20(25)22-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)24-19/h3-5,8-11,24H,1-2,6-7,12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALFXJZPXBMJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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